
ZM 336372
Übersicht
Beschreibung
3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide, also known as DMH-4-MPB, is a synthetic compound that has been studied for its potential applications in scientific research. It is an amide derivative of 4-methylphenylbenzamide, which has been used in a variety of research applications. DMH-4-MPB has been used in both in vivo and in vitro experiments and has been found to have a variety of biological activities.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
ZM 336372 wurde als neuartiger Raf-1-aktivierender Wirkstoff identifiziert . Es wurde gezeigt, dass es die MAPK-Kaskade induziert und das Wachstum in soliden Tumorzelllinien hemmt . Dies wurde an vier verschiedenen soliden Tumorzelllinien getestet, darunter HepG2 (Leberzellkarzinom), HT-29 (Dickdarmkrebs), Panc-1 (Bauchspeicheldrüsenkrebs) und MiaPaca-2 (Bauchspeicheldrüsenkrebs) . Die Wachstumshemmung erwies sich als proportional zur Konzentration von this compound, die der Zellkultur zugesetzt wurde .
Protein-Kinase-Inhibition
This compound ist ein potenter, zellgängiger, reversibler, ATP-kompetitiver und spezifischer Inhibitor der Proteinkinase c-Raf . Es hemmt c-Raf mit einer zehnfach höheren Potenz im Vergleich zu B-Raf . Es hat keine signifikanten Auswirkungen auf viele andere getestete Proteinkinasen (selbst bei 50 µM), mit Ausnahme von SAPK2a/p38α (IC₅₀ = 2 µM) und SAPK2b/p38β2 (IC₅₀ = 2 µM) .
Chemotherapeutikum
Aufgrund seiner Fähigkeit, die Raf/Mek/Erk-Kaskade zu aktivieren, könnte sich this compound in Zukunft als ein wichtiger neuartiger Chemotherapeutikum erweisen . In-vivo-Studien sind im Gange .
Neuroendokrine Zelllinien
This compound wurde aufgrund seiner wachstumshemmenden Eigenschaften an neuroendokrinen Zelllinien getestet .
Bauchspeicheldrüsenkrebs-Zelllinien
Die Bauchspeicheldrüsenkrebs-Zelllinien (MiaPaCa-2 und Panc-1) zeigten eine dramatische Wachstumshemmung bei 100 µM this compound . Die Western-Blot-Analyse zeigte einen Anstieg von Phospho-MEK 1/2 und Phospho-p44/42 MAPK zwischen Kontrollzellen und denen, die mit this compound behandelt wurden, in allen vier Zelllinien .
Leberzellkarzinom und Dickdarmkrebs-Zelllinien
Die HepG2 (Leberzellkarzinom) und HT-29 (Dickdarmkrebs) Zelllinien zeigten einen dramatischen Rückgang des Zellwachstums proportional zur Konzentration von this compound, die der Zellkultur zugesetzt wurde .
Wirkmechanismus
Target of Action
ZM 336372 is a potent and selective inhibitor of the protein kinase c-Raf . The c-Raf protein is a part of the Ras/Raf/MEK/ERK pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as an ATP-competitive inhibitor of c-Raf . It binds to the ATP-binding site of the c-Raf kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition is competitive with respect to ATP, as the IC50 value decreases with lower ATP concentrations and increases with higher ATP concentrations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ras/Raf/MEK/ERK pathway . By inhibiting c-Raf, this compound prevents the activation of downstream kinases MEK1/2 and ERK1/2 . This results in a decrease in the phosphorylation of these kinases, disrupting the signaling cascade and ultimately leading to growth inhibition in certain cell lines .
Pharmacokinetics
It is known that this compound is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation.
Result of Action
This compound has been shown to suppress growth and reduce bioactive hormone levels in carcinoid tumor cells . It also induces the cell cycle inhibitors p21 and p18, further contributing to its growth-suppressive effects . In solid tumor cell lines, this compound causes growth inhibition proportional to its concentration .
Action Environment
The action of this compound can be influenced by the concentration of ATP in the environment, as its inhibitory action is competitive with respect to ATP . .
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFPDQFAZNXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274478 | |
| Record name | ZM 336372 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208260-29-1 | |
| Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZM 336372 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

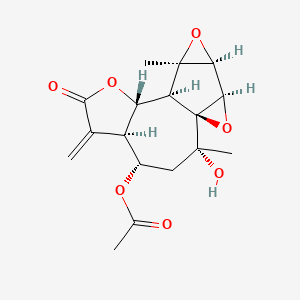

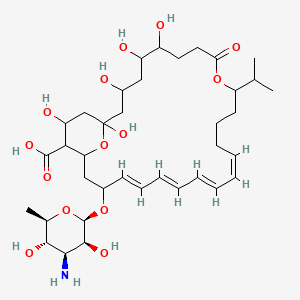
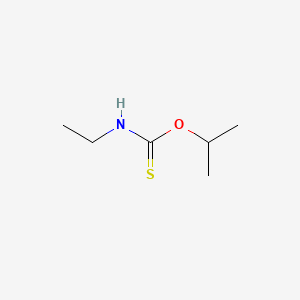

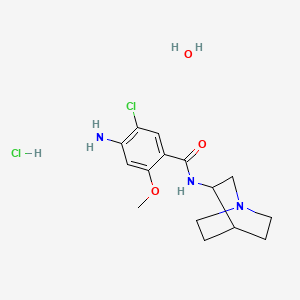
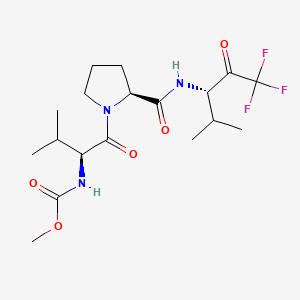
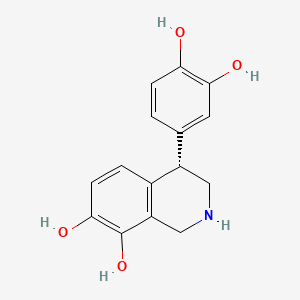
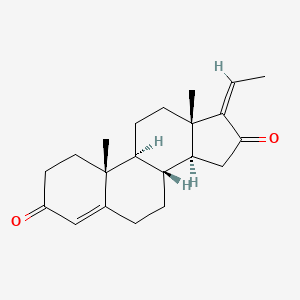
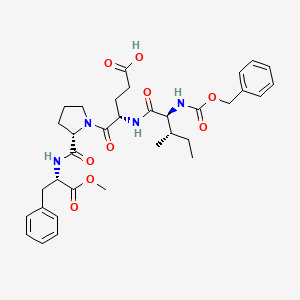
![N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B1684295.png)
![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B1684297.png)
![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)
